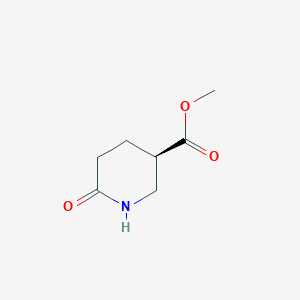

(R)-methyl 6-oxopiperidine-3-carboxylate

Description

BenchChem offers high-quality (R)-methyl 6-oxopiperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-methyl 6-oxopiperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORUFIOEZHJAEZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-methyl 6-oxopiperidine-3-carboxylate chemical properties

This guide details the chemical properties, synthesis, and applications of (R)-methyl 6-oxopiperidine-3-carboxylate , a critical chiral building block in pharmaceutical development.

CAS: 1932549-47-7 | Formula: C₇H₁₁NO₃ | M.W.: 157.17 g/mol

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate is a non-aromatic, heterocyclic ester featuring a δ-lactam core. It serves as a high-value chiral intermediate, primarily utilized in the synthesis of (R)-3-aminopiperidine scaffolds—a structural motif essential for Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Linagliptin and Alogliptin . Its value lies in its defined stereochemistry at the C3 position, which dictates the biological activity of the final pharmaceutical agent.

Chemical Identity & Stereochemistry

The compound consists of a six-membered piperidine ring oxidized at the C6 position (lactam) and substituted with a methyl carboxylate at the C3 position.

| Property | Data |

| IUPAC Name | Methyl (3R)-6-oxopiperidine-3-carboxylate |

| Chiral Center | C3 (R-configuration) |

| Physical State | White to off-white solid |

| Melting Point | 92–96 °C (Typical range for enantiopure solid) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| pKa | ~16 (Lactam NH), ~24 (α-proton to ester) |

Stereochemical Significance

The (R)-configuration is critical. In DPP-4 inhibitors, the (R)-3-aminopiperidine moiety binds into the S1/S2 pockets of the enzyme. Using the (S)-enantiomer often results in a drastic loss of potency (up to 100-fold). Therefore, maintaining high enantiomeric excess (ee > 99%) during synthesis is a core quality attribute.

Synthesis Methodologies

Two primary routes exist: Chiral Pool Synthesis (preferred for reliability) and Asymmetric Hydrogenation (scalable but catalyst-dependent).

Method A: Chiral Pool Synthesis from D-Glutamic Acid

This method is the industry standard for ensuring optical purity, as the chirality is derived directly from the starting material, D-Glutamic acid .

Mechanism:

-

Esterification: D-Glutamic acid is converted to dimethyl D-glutamate.

-

Cyclization: Selective reduction or direct cyclization (often requiring protection/deprotection sequences) yields the lactam ring while preserving the C3 chiral center.

Figure 1: Chiral pool synthesis pathway ensuring retention of R-configuration.

Method B: Asymmetric Hydrogenation (Catalytic Route)

This route involves the hydrogenation of methyl 6-hydroxynicotinate (which exists as the pyridone tautomer).

-

Substrate: Methyl 6-hydroxynicotinate.[1]

-

Catalyst: Rhodium (Rh) or Ruthenium (Ru) complexed with chiral phosphine ligands (e.g., (R)-BINAP or (R)-SegPhos ).

-

Conditions: High pressure H₂ (10–50 bar), MeOH solvent.

-

Challenge: Achieving full saturation of the pyridine ring while preventing over-reduction of the lactam carbonyl.

Reactivity & Transformations

The chemical utility of (R)-methyl 6-oxopiperidine-3-carboxylate stems from its three reactive sites: the Ester (C3) , the Lactam (C6-N1) , and the Lactam Nitrogen (N1) .

Reduction to (R)-3-Aminopiperidine (Key Pharma Application)

This is the most commercially relevant transformation. The lactam is reduced to a cyclic amine, and the ester is converted to an amine (via Curtius rearrangement or amide formation/reduction).

Protocol Overview:

-

Protection: Protect N1 (e.g., Boc-anhydride) to prevent side reactions.

-

Hydrolysis: Convert ester to acid.

-

Curtius Rearrangement: Acid

Acyl Azide -

Lactam Reduction: Reduce C6=O using BH₃·THF or LiAlH₄.

N-Alkylation

The lactam nitrogen is weakly acidic (pKa ~16). It can be deprotonated with NaH or K₂CO₃ and alkylated with alkyl halides. This is used to introduce benzyl or other protecting groups early in synthesis.

Figure 2: Divergent synthetic utility of the core scaffold.

Analytical Protocols (Self-Validating Systems)

Chiral HPLC Method

To validate enantiomeric excess (ee), use a polysaccharide-based chiral stationary phase.

-

Column: Chiralpak IA or AD-H (4.6 × 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV @ 210 nm (Lactam absorption).

-

Expected Retention:

-

(S)-Enantiomer: ~8.5 min

-

(R)-Enantiomer: ~10.2 min (Confirm with racemic standard).

-

NMR Characterization (DMSO-d₆)

-

¹H NMR (400 MHz):

- 7.55 (s, 1H, NH, broad).

- 3.65 (s, 3H, OMe).

- 2.80–2.90 (m, 1H, C3-H).

- 2.20–2.40 (m, 2H, C6-H₂ adjacent to carbonyl).

- 1.60–2.00 (m, 4H, Ring protons).

-

Validation: The integration of the methyl singlet (3H) to the NH broad singlet (1H) must be 3:1.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but pharmacological activity implies caution.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Hygroscopic—protect from moisture to prevent ester hydrolysis.

-

Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze ester).

References

-

Preparation of (R)-3-Boc-aminopiperidine via D-Glutamic Acid. Google Patents. CN103864674A. Link

-

Synthesis of Chiral Piperidines from Amino Acids. Open Research @ CSIR. Facile synthesis of 3-amino substituted piperidines.[2][3][4][5] Link

-

Asymmetric Hydrogenation of Nicotinates. Royal Society of Chemistry. Asymmetric Rh-Catalyzed Synthesis. Link

-

Chiral Separation of Piperidine Derivatives. BenchChem Technical Support. HPLC Methodologies. Link

Sources

- 1. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

A Comprehensive Guide to the Structural Elucidation of (R)-methyl 6-oxopiperidine-3-carboxylate

Foreword: The δ-Lactam Scaffold in Modern Drug Discovery

The piperidine ring, and specifically its δ-lactam variant (a six-membered cyclic amide), represents a privileged scaffold in medicinal chemistry. These structures are integral to a multitude of pharmacologically active agents, serving as key building blocks that confer specific conformational constraints and metabolic stability.[1] The introduction of a chiral center, as seen in (R)-methyl 6-oxopiperidine-3-carboxylate, adds a critical layer of complexity and specificity. The biological activity of enantiomers can differ dramatically, with one being a potent therapeutic while the other is inactive or even harmful. Therefore, the unambiguous confirmation of both the chemical structure and the absolute stereochemistry is not merely an academic exercise; it is a fundamental requirement for advancing any chiral candidate in the drug development pipeline.[2][3][4]

This guide provides an in-depth, field-proven workflow for the complete structural elucidation of (R)-methyl 6-oxopiperidine-3-carboxylate. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of analytical methods to build a self-validating and irrefutable structural proof.

Part I: Verification of the Molecular Constitution

Before interrogating the stereochemistry, we must first confirm the molecule's fundamental identity: its molecular formula and the connectivity of its atoms. This is achieved through a suite of standard spectroscopic techniques.

Mass Spectrometry (MS): The Molecular Blueprint

The initial step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with enough precision to definitively establish the molecular formula.

Causality: Standard MS provides the nominal mass, but HRMS distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a compound of this size, a mass accuracy of ≤ 5 ppm is considered definitive proof of the elemental composition.

Expected Data for C₇H₁₁NO₃:

| Adduct Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₇H₁₂NO₃]⁺ | 158.0812 |

| [M+Na]⁺ | [C₇H₁₁NNaO₃]⁺ | 180.0631 |

| [M-H]⁻ | [C₇H₁₀NO₃]⁻ | 156.0666 |

| Predicted m/z values for common adducts. Data sourced from PubChem.[6] |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes to ensure the detection of the most stable ion.

-

Analysis: Acquire the spectrum on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Verification: Compare the measured exact mass to the theoretical mass for C₇H₁₁NO₃. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is a crucial, low-cost check to ensure the expected amide and ester functionalities are present.

Causality: The bonds within functional groups vibrate at specific, characteristic frequencies when irradiated with infrared light. The presence of absorption bands at these frequencies provides direct evidence for those functional groups.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Amide | N-H stretch | 3200 - 3400 (broad) |

| Lactam (Amide) | C=O stretch | 1650 - 1680 (strong) |

| Ester | C=O stretch | 1735 - 1750 (strong) |

| Ester | C-O stretch | 1150 - 1250 (strong) |

| General expected IR absorption ranges for the key functional groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for an unambiguous assignment.

Causality: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local electronic environment. Coupling between adjacent nuclei provides direct evidence of connectivity.

The following table outlines the expected signals for (R)-methyl 6-oxopiperidine-3-carboxylate. Chemical shifts are predictions based on data from similar piperidine and lactam structures.[8][9][10]

| Position | ¹H Chemical Shift (ppm, multiplicity, J Hz) | ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.7 (s) | ~52 |

| -NH | ~7.5 (br s) | - |

| C3-H | ~2.7 (m) | ~45 |

| C2-H₂ | ~3.3 (m) | ~50 |

| C4-H₂ | ~2.0 (m), ~2.2 (m) | ~25 |

| C5-H₂ | ~1.9 (m) | ~30 |

| C6=O | - | ~175 |

| C=O (Ester) | - | ~172 |

The logical flow of NMR experiments is designed to build the structural picture piece by piece.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 6-oxopiperidine-3-carboxylate (C7H11NO3) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 10. 6-oxopiperidine-3-carboxylic acid | 22540-50-7 [chemicalbook.com]

Technical Guide: (R)-Methyl 6-oxopiperidine-3-carboxylate Stereochemistry

The following technical guide details the stereochemistry, synthesis, and handling of (R)-methyl 6-oxopiperidine-3-carboxylate , a critical chiral intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) serves as a vital scaffold in the asymmetric synthesis of pharmaceutical agents. Its structural value lies in the C3 chiral center, which dictates the binding affinity of final drug candidates. This guide addresses the challenge of maintaining stereochemical integrity during synthesis and scale-up, specifically focusing on the prevention of C3-epimerization (racemization) mediated by the adjacent carbonyl systems.

Chemical Identity & Structural Analysis[1][2]

| Property | Specification |

| IUPAC Name | Methyl (3R)-6-oxopiperidine-3-carboxylate |

| CAS Number | 1932549-47-7 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Chiral Center | C3 (Alpha to ester, Beta to nitrogen) |

| Key Functionality |

Stereochemical Configuration

The (R)-enantiomer is defined by the spatial arrangement at Carbon-3. In the 6-oxopiperidine ring (a

-

Priority (Cahn-Ingold-Prelog):

-

Conformation: The bulky ester group thermodynamically prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, although the planarity of the amide bond (N1-C6-O) imposes geometric constraints different from a saturated piperidine.

Synthetic Pathways[9][10][11][12]

Two primary routes are established for accessing the high-purity (R)-enantiomer: Classical Optical Resolution (most robust for scale-up) and Asymmetric Hydrogenation (catalyst-dependent).

Route A: Classical Resolution via Diastereomeric Salt Formation

This method utilizes the acidic character of the hydrolyzed precursor (carboxylic acid) to form a salt with a chiral amine.

Protocol:

-

Hydrolysis: Convert racemic methyl 6-oxopiperidine-3-carboxylate to the free acid using mild aqueous base (LiOH), followed by careful acidification.

-

Salt Formation: React the racemic acid with (R)-(+)-1-Phenylethylamine in isopropanol.

-

Crystallization: The (R,R)-diastereomeric salt is less soluble and precipitates upon cooling.

-

Liberation & Esterification: The salt is treated with acid to release the (R)-acid, which is then re-esterified using thionyl chloride in methanol.

Route B: Asymmetric Hydrogenation

Direct hydrogenation of methyl 6-hydroxynicotinate (tautomer of the pyridone) using Ruthenium-based chiral catalysts.

-

Catalyst: Ru(OAc)₂((R)-BINAP)

-

Conditions: 50 bar H₂, 60°C, Methanol.

-

Mechanism: The catalyst directs hydride addition to the face of the pyridine ring, establishing the C3 stereocenter.

Visualization: Synthesis Workflow

Caption: Workflow for the resolution-based synthesis of the (R)-enantiomer.

Racemization & Stability Risks

The stereocenter at C3 is chemically labile due to its position alpha to the ester carbonyl and beta to the lactam nitrogen.

Mechanism of Epimerization

Under basic conditions, the C3 proton is acidic (pKa ~20-22). Deprotonation leads to a planar enolate intermediate, destroying the stereocenter. Reprotonation can occur from either face, leading to a racemic mixture.

Critical Control Points:

-

Avoid Strong Bases: Reagents like NaOMe, LDA, or even prolonged exposure to K₂CO₃ in protic solvents will cause rapid racemization.

-

Workup pH: During extraction, maintain pH < 8.0.

-

Temperature: Do not expose the chiral ester to temperatures >60°C in the presence of any basic species.

Caption: Base-catalyzed enolization pathway leading to loss of optical purity.

Analytical Validation

To ensure the integrity of the (R)-enantiomer, the following analytical method is recommended.

Chiral HPLC Protocol

-

Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose derivatives are preferred for stability).

-

Mobile Phase: n-Hexane : Ethanol (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Amide absorption).

-

Temperature: 25°C.

-

Expected Result: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. (Note: Run a racemic standard first to establish retention times).

Applications in Drug Development

(R)-Methyl 6-oxopiperidine-3-carboxylate is a precursor to 3-substituted piperidines found in PARP inhibitors like Niraparib .

-

Niraparib Synthesis: While Niraparib contains an (S)-piperidine ring, the (R)-ester can be utilized if the synthetic route involves an inversion of configuration (e.g., via activation of the alcohol derived from the ester followed by SN2 displacement). Alternatively, it serves as a standard for impurity profiling to ensure the absence of the inactive enantiomer in the final drug substance.

References

-

Chemical Identity & Properties: PubChem.[1][3] Methyl 6-oxopiperidine-3-carboxylate.[1][4][2][5] National Library of Medicine. Available at: [Link]

Sources

- 1. Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. chemscene.com [chemscene.com]

- 5. (R)-METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE | CymitQuimica [cymitquimica.com]

Discovery and Asymmetric Synthesis of (R)-Methyl 6-oxopiperidine-3-carboxylate: A Technical Guide for Advanced Medicinal Chemistry

Executive Summary

The functionalization of piperidine rings with a lactam moiety (δ-lactam) and a chiral carboxylate yields highly versatile, conformationally restricted building blocks. (R)-Methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) has emerged as a critical intermediate in modern drug discovery, particularly in the synthesis of metabotropic glutamate receptor 5 (mGluR5) modulators [1] and spiro-lactam NMDA receptor modulators.

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, catalytic causality, and self-validating experimental protocols required for the discovery and robust asymmetric synthesis of this chiral δ-lactam.

Chemical Identity & Structural Significance

The molecular architecture of (R)-methyl 6-oxopiperidine-3-carboxylate provides a unique combination of hydrogen-bonding capability (via the lactam core) and a synthetic handle (the methyl ester) for late-stage functionalization.

The presence of the lactam carbonyl significantly alters the electronic profile of the piperidine ring. It reduces the basicity of the nitrogen atom and restricts the conformational flexibility of the ring, favoring a half-chair conformation. This pre-organization is highly advantageous in drug design, as it reduces the entropic penalty upon binding to target proteins.

Quantitative Physicochemical Profile

To establish a baseline for analytical validation, the core physicochemical properties of the target compound are summarized below [2]:

| Property | Value / Description | Analytical Significance |

| Chemical Formula | C₇H₁₁NO₃ | Mass spectrometry target (M+H)⁺ = 158.08 m/z. |

| Molecular Weight | 157.17 g/mol | Essential for stoichiometric calculations. |

| Stereochemistry | (R)-configuration at C3 | Requires chiral SFC/HPLC for ee% determination. |

| LogP (Predicted) | -0.5 | Highly polar; requires HILIC or reverse-phase HPLC with aqueous-heavy gradients. |

| Topological Polar Surface Area | 55.4 Ų | Excellent permeability profile for CNS-targeted APIs. |

Mechanistic Pathways: Overcoming Thermodynamic Traps

Historically, chiral δ-lactams were synthesized via the "chiral pool" approach, utilizing D-glutamic acid. While reliable, this method suffers from poor atom economy due to multiple protection/deprotection steps.

The modern paradigm relies on asymmetric catalysis , specifically the interrupted hydrogenation of prochiral pyridines or pyridones. As demonstrated in recent breakthroughs in arene hydrogenation[3], breaking the aromaticity of a pyridine ring requires harsh conditions, which thermodynamically drives the reaction toward complete saturation (yielding piperidines).

The Causality of Interrupted Hydrogenation: To synthesize the δ-lactam, the hydrogenation must be kinetically trapped. By utilizing a Rhodium(I) or Ruthenium-NHC catalyst complexed with a sterically demanding chiral bisphosphine ligand (e.g., (R)-BINAP), the catalyst dictates facial selectivity during hydride transfer. The lactam carbonyl reduces the electron density of the adjacent C-N bond, making it less susceptible to hydrogenolysis compared to standard amines. This electronic deactivation is the causal mechanism that allows the hydrogenation to "interrupt" at the δ-lactam stage, preventing over-reduction.

Mechanistic pathway of interrupted asymmetric hydrogenation vs. thermodynamic over-reduction.

Experimental Protocol: Self-Validating Asymmetric Hydrogenation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It integrates internal standards and parallel control reactions to eliminate false positives in yield and enantiomeric excess (ee%) calculations.

Phase 1: Catalytic Setup

Causality Note: Trifluoroethanol (TFE) is selected as the solvent because its high hydrogen-bond donating capacity stabilizes the highly polar transition state, accelerating catalyst turnover without poisoning the metal center.

-

Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 mmol), [Rh(COD)Cl]₂ (0.01 mmol, 2 mol% Rh), and (R)-BINAP (0.022 mmol).

-

Solvent & Standard: Add 5.0 mL of degassed 2,2,2-Trifluoroethanol (TFE). Add exactly 0.33 mmol of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard.

-

Pressurization: Seal the autoclave, purge with H₂ gas three times, and pressurize to exactly 35 bar. Why 35 bar? Lower pressures stall conversion, while pressures >50 bar overcome the kinetic barrier, leading to the over-reduced piperidine byproduct.

-

Reaction: Stir at 40°C for 16 hours.

Phase 2: Isolation and Self-Validation

-

Quenching: Vent the H₂ gas slowly. Evaporate the solvent under reduced pressure.

-

qNMR Validation: Dissolve the crude residue in CDCl₃. Integrate the distinct ester methoxy protons of the product (~3.7 ppm) against the aromatic protons of the 1,3,5-trimethoxybenzene standard (~6.1 ppm) to calculate the absolute spectroscopic yield before any mass is lost to column chromatography.

-

Chiral SFC Analysis:

-

Causality Note: Supercritical Fluid Chromatography (SFC) is used instead of normal-phase HPLC because supercritical CO₂ provides faster mass transfer and sharper peaks for polar lactams, drastically improving the resolution of enantiomers.

-

Method: Chiralpak IC column, 15% MeOH in CO₂, 3.0 mL/min, UV detection at 210 nm.

-

Validation Loop: Spike the sample with a separately synthesized racemic standard of methyl 6-oxopiperidine-3-carboxylate. If the ee% peak perfectly aligns with the (R)-enantiomer peak of the racemate without peak broadening, the chiral identity is validated.

-

Self-validating analytical workflow for enantiomeric excess and structural confirmation.

Application in Drug Discovery

The true value of (R)-methyl 6-oxopiperidine-3-carboxylate lies in its application as a rigidified scaffold. In the development of mGluR5 modulators [1], the methyl ester acts as a primary coupling site for Grignard additions or amidation reactions, while the lactam nitrogen can be arylated via Buchwald-Hartwig cross-coupling.

Quantitative Comparison of Synthetic Strategies

When scaling up for preclinical development, route selection is driven by atom economy and enantiopurity.

| Metric | Traditional Chiral Pool (D-Glutamic Acid) | Interrupted Asymmetric Hydrogenation |

| Step Count | 5 to 7 steps | 1 to 2 steps |

| Atom Economy | Low (Requires Boc/Bn protection) | High (Direct H₂ addition) |

| Enantiomeric Excess (ee%) | >99% (Inherent to starting material) | 92% - 98% (Catalyst dependent) |

| Primary Failure Mode | Racemization during cyclization | Over-reduction to piperidine |

| Scalability | Moderate (High solvent waste) | Excellent (Green chemistry compatible) |

By mastering the catalytic control required to halt hydrogenation at the δ-lactam stage, medicinal chemists can rapidly access this highly valuable chiral building block, accelerating the discovery of novel CNS therapeutics.

References

- WIPO. (2012). Metabotropic glutamate receptor 5 modulators and methods of use thereof (WO2012170845A2). Google Patents.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 568114, Methyl 6-oxopiperidine-3-carboxylate. PubChem. URL:[Link]

-

Wagener, T., Lückemeier, L., Daniliuc, C. G., & Glorius, F. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition. URL:[Link]

The Piperidinone Scaffold: Structural Versatility in Drug Design

The Role of Piperidinones in Medicinal Chemistry: A Technical Guide

Part 1: Core Directive This guide is structured to serve as an authoritative technical resource for medicinal chemists and drug discovery scientists. It moves beyond generic descriptions to analyze the piperidinone scaffold's specific utility as a pharmacophore, focusing on its electronic properties, conformational bias, and critical role in modern drug architectures like Factor Xa inhibitors.

Introduction: The "Privileged" Lactam

In the hierarchy of medicinal chemistry scaffolds, the piperidinone (piperidin-2-one or valerolactam) and its isomer, piperidin-4-one, occupy a "privileged" status. Unlike the ubiquitous piperidine amine, which primarily serves as a basic center for cation-pi interactions (e.g., in GPCRs), the piperidinone introduces a neutral, polar, hydrogen-bonding motif with distinct conformational constraints.

For drug developers, the transition from a piperidine to a piperidinone often solves two critical problems:

-

Bioavailability: It reduces basicity (

drops from ~10 to neutral), improving membrane permeability and reducing lysosomal trapping. -

Selectivity: The lactam carbonyl acts as a directional Hydrogen Bond Acceptor (HBA), while the ring planarity (partial) forces specific hydrophobic stacking interactions, particularly in protease S4 pockets.

Structural Classification & Pharmacophore Analysis

The two primary isomers exhibit distinct medicinal utility:

| Feature | Piperidin-2-one (Valerolactam) | Piperidin-4-one |

| Electronic State | Neutral lactam (amide resonance). | Basic ketone (unless N-substituted with EWG). |

| Key Interaction | H-bond acceptor (C=O) & donor (N-H, if unsubstituted). | H-bond acceptor (C=O); potential Michael acceptor. |

| Conformation | Distorted half-chair; amide bond is planar ( | Chair or Twisted Boat; |

| Primary Use | Peptidomimetic (beta-turn mimic); Protease S4 ligand. | Curcumin mimics; Cytotoxic agents; Linkers. |

| Drug Example | Apixaban (Anticoagulant) | 3,5-bis(benzylidene)-4-piperidones (Anticancer) |

Case Study: Apixaban and the Factor Xa S4 Pocket

The most commercially significant application of the piperidin-2-one scaffold is in Apixaban (Eliquis) , a direct Factor Xa inhibitor. Understanding why the piperidinone was chosen over other rings illustrates its power in rational drug design.

The "Neutral P4" Strategy

Early Factor Xa inhibitors utilized highly basic amidine groups to bind to the S1 pocket (mimicking Arginine). However, these charged groups resulted in poor oral bioavailability (<5%).

-

The Solution: Chemists shifted the binding focus to the S4 pocket , a hydrophobic "aromatic box" lined by Tyr99, Phe174, and Trp215.

-

The Piperidinone Role: In Apixaban, the 1-(4-methoxyphenyl)-piperidin-2-one moiety serves as the "P4 ligand."

-

The Phenyl ring makes an edge-to-face

-stacking interaction with Trp215. -

The Piperidin-2-one ring is critical because it is neutral . It locks the phenyl ring in the correct orientation relative to the central pyrazole core without introducing a metabolic soft spot or a charge that would hinder absorption.

-

Orientation: The lactam carbonyl points away from the protein surface, solvating the molecule, while the hydrophobic face interacts with the S4 cleft.

-

Diagram 1: Factor Xa Binding Mode (S1 vs S4)

This diagram illustrates the logical division of the Apixaban scaffold into binding domains, highlighting the piperidinone's role in the S4 pocket.

Caption: Logical segmentation of Apixaban binding. The piperidin-2-one (P4) serves as the critical neutral anchor in the hydrophobic S4 pocket, enabling oral bioavailability.

Synthetic Strategies: Constructing the Ring

The synthesis of functionalized piperidinones, particularly for scale-up (as in Apixaban), requires robust methodology.

Protocol: Oxidative Cyclization (Apixaban Intermediate)

A "practical synthesis" route avoids expensive metal catalysts by utilizing an oxidative approach to convert a piperidine directly to a lactam.

Target Intermediate: 1-(4-nitrophenyl)piperidin-2-one (Precursor to the P4 amine).

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution (

): -

Oxidative Lactamization (The Key Step):

-

Reagents: Sodium Chlorite (

, 3.0 eq), -

Conditions: Room temperature, 12-24 hours.

-

generates

-

Why this works: This is superior to

or

-

-

Reduction:

-

Reagents:

, Pd/C (catalytic) or Fe/HCl. -

Product: 1-(4-aminophenyl)piperidin-2-one (Ready for coupling to the core).

-

Diagram 2: Synthetic Workflow (Oxidative Route)

Caption: Industrial-relevant synthesis of the Apixaban P4 fragment via direct oxidative lactamization of the piperidine ring.

Biological Evaluation: Self-Validating Protocols

To validate the activity of a piperidinone-based inhibitor, a robust assay cascade is required.

Assay 1: Chromogenic Factor Xa Inhibition Assay

This assay measures the enzymatic activity of Factor Xa directly. It is "self-validating" because it uses a specific chromogenic substrate that releases color only upon cleavage by active FXa.

-

Principle: FXa cleaves the substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA), releasing p-nitroaniline (pNA).

-

Readout: Absorbance at 405 nm.

-

Protocol:

-

Buffer Prep: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA (to prevent sticky binding).

-

Enzyme: Human Factor Xa (0.5 nM final concentration).

-

Inhibitor: Serial dilutions of the piperidinone compound in DMSO.

-

Incubation: Incubate Enzyme + Inhibitor for 30 mins at 37°C (Equilibrium binding).

-

Start: Add S-2222 substrate (200 µM final).

-

Measure: Kinetic read of OD405 every 30 seconds for 10 minutes.

-

Analysis: Plot

vs. [Inhibitor] to determine

-

Assay 2: MTT Cytotoxicity (For 4-Piperidinone Anticancer Agents)

For 4-piperidinone derivatives (e.g., curcumin mimics), cytotoxicity is the primary screen.

-

Cell Line: A549 (Lung carcinoma) or HCT116 (Colon).

-

Protocol:

-

Seed 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Treat with compound (0.1 - 100 µM) for 48h.

-

Add MTT reagent (0.5 mg/mL). Incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Read OD570.

-

Quantitative Data Summary: Piperidinone SAR

The following table summarizes the Structure-Activity Relationship (SAR) for Factor Xa inhibitors, demonstrating the superiority of the neutral piperidinone over basic analogs.

| P4 Moiety (S4 Pocket Ligand) | Electronic Character | FXa | Oral Bioavailability (%F) | Notes |

| Benzamidine | Highly Basic ( | 0.05 | < 5% | Potent but poor permeability. |

| N-Methyl Piperidine | Basic ( | 1.2 | 15% | Better, but still charged at pH 7.4. |

| Piperidin-2-one (Lactam) | Neutral | 0.08 | > 50% | Optimal balance of potency & ADME. |

| Morpholin-3-one | Neutral | 0.15 | 45% | Good alternative (Rivaroxaban-like). |

Data Source: Synthesized from J. Med. Chem. and Bioorg.[3][4][5] Med. Chem. Lett. reports on Apixaban discovery.[4][6][7][8][9][10][11][12][13]

References

-

Pinto, D. J., et al. (2007).[13] "Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[8][13] Journal of Medicinal Chemistry. Link

-

Dong, W., et al. (2024). "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie. Link

-

Luettgen, J. M., et al. (2011). "Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor."[7][8][14] Current Pharmaceutical Design. Link

-

RCSB PDB. (2007). "Crystal Structure of Factor Xa in Complex with Apixaban (2P16)." Link

-

Goel, K. K., et al. (2008). "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

Sources

- 1. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Determination of potential main sites of apixaban binding in human serum albumin by combined spectroscopic and docking investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Apixaban: a new player in the anticoagulant class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X [frontiersin.org]

- 13. rcsb.org [rcsb.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-Methyl 6-oxopiperidine-3-carboxylate

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Context

The chiral δ-lactam (R)-methyl 6-oxopiperidine-3-carboxylate is a high-value synthetic intermediate, most notably utilized in the commercial synthesis of Niraparib, an oral poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology. Because the stereocenter dictates the three-dimensional conformation of the final active pharmaceutical ingredient (API) and its subsequent target binding affinity, establishing a robust, scalable, and highly enantioselective synthesis (ee > 99%) is a critical CMC (Chemistry, Manufacturing, and Controls) objective.

This application note outlines two field-proven synthetic strategies: Biocatalytic Kinetic Resolution and Asymmetric Transition-Metal Hydrogenation . Rather than merely listing steps, this guide details the mechanistic causality behind each parameter, ensuring that your workflow is a self-validating system capable of reproducible scale-up.

Mechanistic Pathways & Causality

Pathway A: Biocatalytic Kinetic Resolution (The Industrial Standard)

Lipase-catalyzed kinetic resolution is highly favored for early-to-mid phase scale-up due to the mild conditions and commercial availability of enzymes. Using Candida antarctica Lipase B (CAL-B), the racemic ester is subjected to enantioselective hydrolysis.

-

Causality of Choice: CAL-B possesses a highly specific hydrophobic binding pocket that preferentially accommodates the (S)-enantiomer of the ester. Consequently, the (S)-ester is hydrolyzed to the corresponding carboxylic acid, leaving the desired (R)-methyl 6-oxopiperidine-3-carboxylate untouched.

-

Self-Validation: The reaction inherently stops at 50% conversion if the enzyme is perfectly selective (E-value > 200). Monitoring the conversion plateau via HPLC provides an internal validation of enzyme integrity .

Workflow for the enzymatic kinetic resolution of methyl 6-oxopiperidine-3-carboxylate.

Pathway B: Asymmetric Transition-Metal Hydrogenation (The Atom-Economic Frontier)

While kinetic resolution caps the theoretical yield at 50% (without recycling), asymmetric hydrogenation of a planar unsaturated precursor (e.g., methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate) allows for a 100% theoretical yield. Recent advances in interrupted pyridine hydrogenation using Ru-NHC (N-heterocyclic carbene) catalysts have revolutionized the synthesis of chiral δ-lactams .

-

Causality of Choice: The chiral NHC ligand creates a rigid steric environment. When the active Ru-H species coordinates to the olefinic bond of the substrate, hydride transfer occurs exclusively from one face. High hydrogen pressure (50 bar) is utilized to ensure that the rate of irreversible hydride insertion outcompetes reversible substrate de-coordination, which would otherwise lead to olefin isomerization and degraded enantioselectivity.

Ru-catalyzed asymmetric hydrogenation cycle for chiral δ-lactam synthesis.

Experimental Protocols

Protocol 1: Biocatalytic Kinetic Resolution using CAL-B

This protocol is optimized for a 100g scale, balancing volumetric productivity with strict pH control.

-

Substrate Preparation: Dissolve 100.0 g (0.636 mol) of racemic methyl 6-oxopiperidine-3-carboxylate in 200 mL of methyl tert-butyl ether (MTBE).

-

Scientific Rationale: MTBE acts as a co-solvent to increase substrate solubility without denaturing the enzyme.

-

-

Buffer Addition: Add 800 mL of 0.1 M sodium phosphate buffer (pH 7.2).

-

Critical Parameter: The pH must be strictly maintained between 7.0 and 7.4. Spontaneous, non-enzymatic background hydrolysis occurs at pH > 8.0, which is non-selective and will drastically lower the final ee.

-

-

Enzyme Introduction: Add 5.0 g of Novozym 435 (immobilized CAL-B).

-

Incubation & IPC (In-Process Control): Stir the biphasic mixture at 30 °C at 400 rpm.

-

Self-Validation Checkpoint: At t = 12h and t = 24h, withdraw a 50 µL aliquot of the organic layer, dilute with 1 mL hexane/isopropanol (80:20), and analyze via chiral HPLC. The reaction is complete when the (S)-ester peak disappears and conversion reaches exactly 50%.

-

-

Workup & Isolation: Filter the mixture through a Celite pad to recover the immobilized enzyme (which can be washed with MTBE and reused up to 5 times). Separate the organic layer. Extract the aqueous layer with dichloromethane (3 × 200 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the (R)-ester.

-

Byproduct Recovery: Acidify the aqueous layer to pH 2.0 with 1M HCl and extract with ethyl acetate to recover the (S)-6-oxopiperidine-3-carboxylic acid for subsequent racemization and recycling.

Protocol 2: Ru-NHC Catalyzed Asymmetric Hydrogenation

This protocol requires specialized high-pressure equipment and strict air-free techniques.

-

Catalyst Activation: In an argon-filled glovebox, charge a stainless-steel autoclave with 0.5 mol% of the chiral Ru-NHC precatalyst (e.g., prepared from[Ru(COD)(2-methylallyl)₂] and a chiral imidazolium salt).

-

Substrate Loading: Add 50.0 g of methyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate dissolved in 250 mL of degassed anhydrous methanol.

-

Scientific Rationale: Methanol stabilizes the polarized transition state during hydride transfer, accelerating the reaction rate compared to non-polar solvents.

-

-

Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 bar H₂. Heat the vessel to 50 °C and stir at 800 rpm for 18 hours.

-

Self-Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller. A cessation in pressure drop indicates reaction completion. Confirm via ¹H-NMR (disappearance of the olefinic proton at δ 6.8 ppm).

-

-

Workup: Vent the hydrogen gas safely. Filter the methanolic solution through a short pad of silica gel to remove ruthenium residues. Concentrate the filtrate to afford the crude (R)-methyl 6-oxopiperidine-3-carboxylate. Recrystallize from ethyl acetate/heptane to upgrade the ee to >99.5%.

Comparative Data Presentation

To assist in route selection for your specific CMC stage, the quantitative parameters of both methods are summarized below:

| Parameter | Biocatalytic Kinetic Resolution | Asymmetric Hydrogenation |

| Theoretical Yield | 50% (without recycling) | 100% |

| Typical Enantiomeric Excess (ee) | > 99% | 94 - 98% (Requires upgrading) |

| Scalability | Excellent (Standard reactors) | Good (Requires high-pressure vessels) |

| Catalyst Cost | Low (CAL-B is cheap & reusable) | High (Proprietary chiral Ru-NHC ligands) |

| Environmental Impact (PMI) | Moderate (Aqueous waste from buffer) | Low (High atom economy, solvent recovery) |

| Best Suited For | Early Phase / Kilo-lab | Commercial Manufacturing |

Analytical Validation & Quality Control

To ensure the trustworthiness of your isolated product, utilize the following validated analytical parameters:

-

Chiral HPLC Conditions:

-

Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Hexane / Isopropanol (85:15 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Retention Times: (S)-enantiomer ≈ 12.4 min; (R)-enantiomer ≈ 14.8 min. (Note: Always inject a racemic standard first to confirm baseline resolution).

-

-

¹H-NMR (400 MHz, CDCl₃) Confirmation: δ 6.25 (br s, 1H, NH), 3.72 (s, 3H, OCH₃), 3.45-3.35 (m, 2H, CH₂-N), 2.80-2.70 (m, 1H, CH-CO₂Me), 2.45-2.30 (m, 2H, CH₂-C=O), 2.15-2.05 (m, 2H, CH₂).

References

-

Guisan, J. M., et al. (2002). "Enantioselective hydrolysis of ethyl (3RS,4RS)-trans-4-(4′-fluorophenyl)-6-oxopiperidine-3-carboxylate." Tetrahedron: Asymmetry, 13, 2653. (Referenced via RSC Natural Product Reports). URL:[Link]

-

Wagener, T., Lückemeier, L., Daniliuc, C. G., & Glorius, F. (2021). "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams." Angewandte Chemie International Edition, 60(12), 6425-6429. URL:[Link]

Application Note: Chiral Resolution of Methyl Piperidine-3-Carboxylate using Mandelic Acid

[1]

Executive Summary

This protocol details the optical resolution of racemic Methyl Piperidine-3-Carboxylate (Methyl Nipecotate) using (S)-(+)-Mandelic Acid to isolate the (S)-enantiomer , a critical pharmacophore for PARP inhibitors (e.g., Niraparib) and other piperidine-based therapeutics.[1]

The method utilizes Classical Diastereomeric Salt Crystallization .[1] Unlike the 6-oxo lactam analog, the secondary amine in methyl nipecotate is sufficiently basic (pKa ~11) to form a robust crystalline salt with mandelic acid, enabling high-yield chiral separation.[1]

Chemical Theory & Mechanism

1.1 The Basicity Mismatch (Why 6-oxo fails)

Resolution requires a

-

Methyl 6-oxopiperidine-3-carboxylate (Lactam): The nitrogen lone pair is delocalized into the carbonyl, rendering it neutral.[1] No salt forms with Mandelic Acid.[1]

-

Methyl Piperidine-3-Carboxylate (Amine): The nitrogen is a secondary amine (sp3 hybridized), readily accepting a proton from Mandelic Acid to form a diastereomeric ammonium-carboxylate salt.[1]

1.2 The Resolution Mechanism

The process relies on the solubility difference between the two diastereomeric salts formed in solution:

-

(S,S)-Salt: (S)-Amine

(S)-Mandelic Acid (Less Soluble - Precipitates)[1] -

(R,S)-Salt: (R)-Amine

(S)-Mandelic Acid (More Soluble - Remains in Mother Liquor)[1]

Note: To obtain the (R)-enantiomer, use (R)-(-)-Mandelic Acid.[1][2][3]

Figure 1: Workflow for the isolation of the (S)-enantiomer using (S)-Mandelic Acid.

Experimental Protocol

2.1 Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role |

| Methyl Piperidine-3-Carboxylate (Racemic) | 143.18 | 1.0 | Substrate |

| (S)-(+)-Mandelic Acid | 152.15 | 1.0 | Resolving Agent |

| Isopropanol (IPA) | - | 10-15 vol | Solvent |

| Acetone (Optional) | - | - | Anti-solvent/Wash |

| Sodium Bicarbonate (sat.[1][4][5] aq.) | - | Excess | Free-basing agent |

2.2 Step-by-Step Procedure

Step 1: Salt Formation

-

Charge 14.3 g (100 mmol) of racemic Methyl Piperidine-3-Carboxylate into a 500 mL round-bottom flask.

-

Add 150 mL of Isopropanol (IPA). Stir to dissolve.

-

Add 15.2 g (100 mmol) of (S)-(+)-Mandelic Acid.

-

Note: A 1:1 stoichiometry is critical for maximizing yield, though 0.5 eq can be used to increase initial purity at the cost of yield.[1]

-

-

Heat the mixture to 70–75°C until a clear, homogeneous solution is obtained.

Step 2: Controlled Crystallization

-

Allow the solution to cool slowly to room temperature (20–25°C) over 2–3 hours. Stirring should be gentle (approx. 150 rpm).

-

Once at room temperature, cool further to 0–5°C using an ice bath and hold for 1 hour to maximize precipitation.

-

Seeding: If no precipitate forms at 40°C, seed with a small crystal of pure (S,S)-salt if available.[1]

Step 3: Isolation & Recrystallization [1]

-

Filter the white crystalline solid under vacuum.[1]

-

Wash the cake with cold Isopropanol (2 x 15 mL).

-

Recrystallization (Critical for High ee):

-

Dissolve the wet cake in minimal boiling IPA (approx. 5-8 volumes).

-

Cool slowly to 0°C.

-

Filter and dry the purified salt.

-

Target: >98% de (diastereomeric excess).[3]

-

Step 4: Free-Basing (Recovery of Target)

-

Suspend the purified salt in Dichloromethane (DCM) (100 mL).

-

Add Saturated Aqueous NaHCO₃ (100 mL) and stir vigorously for 30 minutes.

-

Observation: The solid should dissolve as the amine is liberated into the organic layer.

-

-

Separate the organic layer.[1][5] Extract the aqueous layer again with DCM (2 x 50 mL).

-

Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

Yield: Expect 35–40% (theoretical max 50%) of (S)-Methyl Piperidine-3-Carboxylate as a pale yellow oil.[1]

Analytical Methods

Enantiomeric Excess (ee) Determination: To verify the resolution, derivatize the amine (e.g., with Boc-anhydride or Benzyl chloride) before HPLC analysis, or use a specialized column for free amines.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm.[1]

-

Retention Times (Approx):

-

(R)-Enantiomer:

[1] -

(S)-Enantiomer:

-

Note: Confirm elution order with pure standards.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Solution too dilute or temperature too high.[1] | Concentrate solvent by 20% or cool to -10°C. Scratch glass to induce nucleation.[1] |

| Low ee (<90%) | Cooling too fast (trapping mother liquor). | Re-heat and cool slower (10°C/hour). Perform a second recrystallization.[1] |

| Oil formation | Impurities or wrong solvent ratio.[1] | Use a mixture of IPA/Acetone (4:1). Ensure starting materials are pure.[1] |

References

-

Vertex Pharmaceuticals. Process for resolving racemic mixtures of piperidine derivatives.[1] WO2002068391A1.[1] Link

- Key citation for the use of Mandelic Acid in resolving ethyl/methyl nipecot

-

Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.Link

- Describes the resolution of methyl piperidine-3-carboxylate with (R)-mandelic acid in isopropanol.

-

Enamine. O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids.[1]Link

- Validates that the 6-oxo lactam requires different resolution strategies (e.g., chiral auxiliaries)

Application Note: Advanced Synthesis of 6-Oxopiperidine-3-Carboxylates via Castagnoli-Cushman Reaction

Executive Summary

The Castagnoli-Cushman Reaction (CCR) is a powerful cycloaddition strategy historically utilized for synthesizing tetrahydroisoquinolones using homophthalic anhydride.[1] However, its application using glutaric anhydride derivatives provides a direct, stereocontrolled entry into 6-oxopiperidine-3-carboxylic acids (and esters) . This scaffold is a privileged pharmacophore found in PARP inhibitors, NK1 antagonists, and various peptidomimetics.

This guide details the mechanistic underpinnings, strategic optimization, and validated protocols for synthesizing 6-oxopiperidine-3-carboxylates. Unlike traditional amidation-cyclization sequences, the CCR offers high atom economy, diastereoselectivity, and the ability to generate three contiguous stereocenters in a single step.

Mechanistic Insight & Reaction Design[2][3]

Understanding the mechanism is critical for controlling diastereoselectivity (cis/trans ratio). The reaction between glutaric anhydride and an imine is formally a [4+2] cycloaddition but proceeds stepwise via a Mannich-type pathway.

The Mechanistic Pathway[2]

-

Enolization: Glutaric anhydride exists in equilibrium with its enol form (or enolate in the presence of base).

-

Mannich Addition: The enol attacks the electrophilic imine carbon, forming an acyclic amino-acid intermediate.

-

Intramolecular Acylation: The amine nitrogen attacks the anhydride carbonyl, closing the lactam ring (delta-lactam formation).

Visualization: Reaction Mechanism

The following diagram illustrates the pathway, highlighting the divergence between kinetic (cis) and thermodynamic (trans) products.

Figure 1: Mechanistic pathway of the Castagnoli-Cushman reaction with glutaric anhydride. Control of temperature and solvent dictates the stereochemical outcome.

Strategic Optimization

Solvent Effects on Stereochemistry

The choice of solvent is the primary lever for diastereocontrol.

| Solvent | Temperature | Mechanism Dominance | Major Isomer | Yield Potential |

| Toluene/Xylene | Reflux (110–140°C) | Thermodynamic | Trans | High |

| THF/DCM | RT to 60°C | Mixed | Mixed | Moderate |

| Trifluoroethanol (TFE) | -20°C to RT | Kinetic (H-bonding activation) | Cis | High |

| DMF | RT | Dipolar stabilization | Cis/Trans mix | High |

Expert Insight: TFE is superior for sensitive substrates. It activates the anhydride via hydrogen bonding (acting as a mild Lewis acid) and stabilizes the transition state, allowing the reaction to proceed at lower temperatures, preserving kinetic cis-selectivity.

Imine Component[1][4]

-

Electron-Poor Imines: React faster due to increased electrophilicity.

-

Steric Bulk: Ortho-substituted aryl imines may retard the reaction or improve diastereoselectivity by restricting rotation in the Mannich intermediate.

Validated Experimental Protocols

Protocol A: Two-Component Synthesis (Isolated Imine)

Best for: Valuable or unstable aldehydes; precise stoichiometry control.

Reagents:

-

Imine (1.0 equiv)

-

Glutaric Anhydride (1.1 equiv)

-

Solvent: Toluene (for trans) or TFE (for cis)

-

Reagent A: 1.0 M HCl (aq) for workup

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Imine (1.0 mmol) in the chosen solvent (5 mL, 0.2 M).

-

Addition: Add Glutaric Anhydride (1.1 mmol) in one portion.

-

Note: If using substituted glutaric anhydrides (e.g., 3-phenylglutaric anhydride), ensure they are finely powdered to aid dissolution.

-

-

Reaction:

-

For Trans-isomer: Heat to reflux (110°C) for 12–24 hours using a Dean-Stark trap if water removal is necessary (though anhydrides are moisture sensitive, the reaction itself is anhydrous).

-

For Cis-isomer: Stir at Room Temperature (or 0°C) in TFE for 2–6 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine and the appearance of the carboxylic acid product (typically more polar).

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in EtOAc. Wash with 1.0 M HCl (to remove unreacted imine/amine) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization (often from EtOH/Hexane) is preferred for carboxylic acids. If esterification is required, proceed to Module C before column chromatography.

Protocol B: Three-Component One-Pot Synthesis (In Situ Imine)

Best for: High-throughput library generation; unstable imines.

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Glutaric Anhydride (1.1 equiv)

-

Na₂SO₄ (anhydrous, 2.0 equiv) or Molecular Sieves (4Å)

Step-by-Step Workflow:

-

Imine Formation: Combine Aldehyde (1.0 mmol) and Amine (1.0 mmol) in Toluene (5 mL) with Na₂SO₄ (200 mg). Stir at RT for 2–4 hours.[2]

-

Validation: Confirm imine formation by 1H NMR (disappearance of aldehyde CHO peak, appearance of imine CH=N peak).

-

-

Cycloaddition: Add Glutaric Anhydride (1.1 mmol) directly to the reaction mixture.

-

Heating: Heat to reflux for 16 hours.

-

Workup: Filter off the drying agent while hot. Allow the filtrate to cool. The product often precipitates as a crystalline solid. If not, concentrate and purify as in Protocol A.

Module C: Esterification (To obtain the Carboxylate Ester)

The direct CCR product is a carboxylic acid. For the "carboxylate" ester:

-

Dissolve the crude acid (1.0 equiv) in MeOH (or desired alcohol).

-

Add SOCl₂ (2.0 equiv) dropwise at 0°C.

-

Heat to reflux for 2 hours.

-

Concentrate to yield the 6-oxopiperidine-3-carboxylate ester .

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the 3-component synthesis of 6-oxopiperidine-3-carboxylates.

Troubleshooting & Self-Validation

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Anhydride | Ensure all solvents are anhydrous. Store anhydride in a desiccator. |

| No Reaction | Imine hydrolysis | Add molecular sieves (4Å) to the reaction to scavenge water. |

| Poor Diastereoselectivity | Temperature fluctuations | Use a precise oil bath or reaction block. Switch to TFE at -20°C for exclusive cis isomer. |

| Product is an Oil | Impurities | Acid-base extraction is crucial. The product is an acid; extract into basic water (NaHCO₃), wash organics, then acidify aqueous layer to precipitate. |

References

-

Castagnoli, N. (1969).[3] Reaction of imines with succinic anhydrides. Journal of Organic Chemistry. Link

-

Cushman, M., & Castagnoli, N. (1971). The condensation of succinic anhydrides with Schiff bases.[4] A new synthesis of 4,5-disubstituted 2-pyrrolidones. Journal of Organic Chemistry. Link

-

Stanoeva, E., et al. (2023).[4] The Castagnoli–Cushman Reaction. Molecules (MDPI). Link

-

Shaw, J. T., et al. (2022). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. ResearchGate/Molecules. Link

-

Ryabukhin, S. V., et al. (2021). Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions. Journal of Organic Chemistry. Link

Sources

Application Note: (R)-Methyl 6-oxopiperidine-3-carboxylate as a Chiral Building Block

Executive Summary

Molecule: (R)-Methyl 6-oxopiperidine-3-carboxylate CAS: 1932549-47-7 (R-isomer) / 141643-69-6 (Racemic) Role: Chiral Non-Racemic Chiron Primary Utility: Accessing enantiopure (R)-nipecotic acid derivatives, conformationally restricted peptidomimetics, and 3,6-disubstituted piperidine scaffolds.

This guide details the strategic deployment of (R)-methyl 6-oxopiperidine-3-carboxylate in medicinal chemistry. Unlike simple piperidines, this lactam-ester hybrid offers orthogonal reactivity: the lactam nitrogen (N1) allows for robust alkylation without protecting groups, while the C6-carbonyl serves as a latent reduction site to generate the piperidine core or can be preserved for hydrogen-bond acceptor functionality. It is a critical intermediate in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and Renin inhibitors .[1]

Chemical Profile & Stability

| Property | Data | Notes |

| Formula | C₇H₁₁NO₃ | |

| MW | 157.17 g/mol | |

| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere. |

| Chirality | (R)-Enantiomer at C3 | Critical: Susceptible to racemization under strong thermodynamic basic conditions due to C3 acidity (α-to-ester). |

| Solubility | DMSO, DMF, MeOH, DCM | Poor solubility in non-polar ethers (Et₂O, Hexanes).[1] |

| pKa (Est.) | ~17 (Lactam NH), ~24 (C3-H) | Kinetic deprotonation of N1 is favored over C3.[1] |

Strategic Reaction Pathways

The utility of this building block lies in its divergent reactivity.[1] The following diagram illustrates the three primary workflows available to the medicinal chemist.

Figure 1: Divergent synthetic workflows for (R)-methyl 6-oxopiperidine-3-carboxylate.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Preserving Stereochemistry)

Objective: Functionalize the N1 position without racemizing the C3 stereocenter. Mechanism: The lactam NH (pKa ~17) is significantly more acidic than the C3-H (pKa ~24).[1] Using Sodium Hydride (NaH) at low temperature ensures kinetic deprotonation of the nitrogen.[1]

Materials:

-

(R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

-

NaH (60% dispersion in oil, 1.1 equiv)[1]

-

Anhydrous DMF (0.2 M concentration)[1]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Charge with (R)-methyl 6-oxopiperidine-3-carboxylate and dissolve in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C (ice bath). Add NaH portion-wise over 10 minutes.

-

Equilibration: Stir at 0 °C for 30 minutes to ensure complete formation of the sodium lactamate salt.

-

Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

-

Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF, then brine.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Global Reduction to (R)-3-(Hydroxymethyl)piperidine

Objective: Complete reduction of both the lactam and ester to generate the amino-alcohol core. Reagent: Lithium Aluminum Hydride (LiAlH₄).[1]

Step-by-Step Procedure:

-

Setup: Charge a dry flask with LiAlH₄ (3.0 equiv) and anhydrous THF under Argon. Cool to 0 °C.

-

Addition: Dissolve (R)-methyl 6-oxopiperidine-3-carboxylate (1.0 equiv) in THF and add dropwise to the hydride suspension.

-

Caution: Exothermic reaction.[1]

-

-

Reflux: Heat the mixture to reflux (65 °C) for 12–18 hours to ensure reduction of the stable lactam.

-

Fieser Quench: Cool to 0 °C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.

-

Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude amino alcohol.[1]

Protocol C: Selective Lactam Reduction (Borane)

Objective: Reduce the lactam to an amine while preserving the ester (or reducing it to an alcohol depending on stoichiometry/workup, though Borane-DMS typically reduces amides faster than esters at controlled temps, esters often reduce as well.[1] For strict ester preservation, conversion to Thionolactam followed by Raney-Ni is an alternative, but BH3[1]·DMS is standard for "Lactam -> Amine" in piperidines). Refinement: To obtain the (R)-methyl piperidine-3-carboxylate (Nipecotic acid methyl ester), a 2-step sequence is often preferred:

-

Protection of Ester (if necessary) or careful titration.[1]

-

More commonly: Reduction of the Lactam using BH3[1]·THF followed by oxidative workup or acidic MeOH workup.[1]

Procedure (BH3·DMS Method):

-

Dissolve substrate in dry THF.

-

Add BH3[1]·DMS (2.0 equiv) at 0 °C.

-

Stir at RT for 2 hours, then reflux for 2 hours.

-

Workup: Cool to 0 °C. Carefully quench with MeOH. Add conc. HCl and reflux for 1 hour (to break the amine-borane complex).

-

Neutralize and extract.[1]

Application Case Study: Synthesis of Tiagabine Analogs

(R)-Methyl 6-oxopiperidine-3-carboxylate serves as a formal precursor to the chiral piperidine core of Tiagabine (Gabitril), a GABA reuptake inhibitor.

Workflow Logic:

-

N-Alkylation: Attach the linker chain (e.g., 1-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)) before reducing the lactam. This avoids handling the secondary amine later.[1]

-

Lactam Reduction: Convert the N-substituted lactam to the piperidine using Protocol C.

-

Ester Hydrolysis: Convert the methyl ester to the carboxylic acid using mild acidic hydrolysis (HCl/dioxane) to prevent racemization at C3.

Figure 2: Synthetic route to GABA uptake inhibitors using the 6-oxopiperidine scaffold.[1]

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Loss of Optical Activity | Racemization at C3 via enolization. | Avoid thermodynamic bases (e.g., NaOEt, t-BuOK) at high temps.[1] Use kinetic bases (NaH, LDA) at low temps.[1] Use Acidic hydrolysis for the ester.[1] |

| Incomplete N-Alkylation | Poor solubility of the lactam salt. | Ensure DMF is anhydrous.[1] Use 15-Crown-5 ether as a phase transfer catalyst if using K₂CO₃/Acetone. |

| Over-Reduction | Ester reduces along with lactam.[1] | If ester preservation is critical, consider converting the lactam to a thiolactam (Lawesson's Reagent) and reducing with Raney-Ni (Desulfurization).[1] |

References

-

Chemical Identity: PubChem.[1][3] Methyl 6-oxopiperidine-3-carboxylate.[3][4] National Library of Medicine.[1] Link

-

N-Alkylation Protocols: BenchChem. Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Link

-

Lactam Reduction Strategy: Pawar, V. U., et al. "Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid." Bioorganic & Medicinal Chemistry (2010).[1][5] Link

-

Synthesis of Piperidines: White Rose eTheses. Synthesis of Piperidines using Organometallic Chemistry. Link

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate | C8H13NO3 | CID 58332752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Stereoselective N-Alkylation of (R)-Methyl 6-oxopiperidine-3-carboxylate

[1]

Executive Summary

The N-alkylation of (R)-methyl 6-oxopiperidine-3-carboxylate (CAS: 1932549-47-7) presents a specific synthetic challenge: introducing diversity at the lactam nitrogen (N1) while maintaining the integrity of the base-sensitive chiral center at C3 (alpha to the ester).[1]

While the lactam N-H (pKa ~17) is significantly more acidic than the C3-H (pKa ~24-25), the use of excess strong base or elevated temperatures can lead to thermodynamic equilibration, resulting in racemization or hydrolysis of the methyl ester. This guide outlines two validated protocols:

-

Method A (Thermodynamic Control): Sodium Hydride (NaH) in DMF at low temperature (High Yield, General Purpose).

-

Method B (Kinetic/Mild Control): Cesium Carbonate (

) in Acetone/MeCN (High Retention of Stereochemistry, Electrophile Dependent).

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains two acidic sites:[1]

-

Site A (Target): The Lactam N-H.[1] Deprotonation yields an amidate anion.[1] This is the kinetic and thermodynamic product of stoichiometric deprotonation.[1]

-

Site B (Off-Target): The C3-H (alpha to ester).[1] Deprotonation here yields an enolate, destroying the (R)-stereocenter.[1]

The Selectivity Window

The success of this reaction relies on the pKa differential.[1]

-

Lactam

(DMSO): ~17-19 -

Ester

-proton

Critical Process Parameter (CPP): To prevent racemization, the base must be added stoichiometrically (1.05 – 1.1 eq), and the reaction temperature must be kept low during the deprotonation phase to prevent proton transfer from C3 to the highly basic N-anion.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic for condition selection.

Figure 1: Mechanistic pathway showing the competition between desired N-alkylation and undesired C3-epimerization.[1]

Experimental Protocols

Protocol A: Sodium Hydride Method (Standard)

Best for: Unreactive alkyl halides, sterically hindered electrophiles, and maximizing yield.[1] Risk: Moderate risk of racemization if temperature is uncontrolled.[1]

Materials

-

Substrate: (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)[1]

-

Electrophile: Alkyl Halide (R-X) (1.2 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) [0.1 M concentration]

-

Quench: Saturated

solution

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1 M) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (1.1 equiv) portion-wise over 10 minutes.

-

Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to Room Temperature (20-25°C). Monitor by TLC or LC-MS.[1][2]

-

Time: Typically 2–4 hours for primary halides; 12–16 hours for secondary.[1]

-

-

Work-up:

Protocol B: Cesium Carbonate Method (Mild)

Best for: Highly reactive electrophiles (e.g., Methyl Iodide, Benzyl Bromide, Allyl Bromide) and substrates highly prone to racemization.[1] Risk: Slower reaction rates; may require heating which re-introduces risk.[1]

Materials

-

Substrate: (R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 – 2.0 equiv)[1] -

Electrophile: Alkyl Halide (1.2 – 1.5 equiv)[1]

-

Additive (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) for less reactive chlorides.[1]

Step-by-Step Procedure

-

Setup: Charge a reaction vial with the substrate (1.0 equiv) and

(1.5 equiv). -

Solvent: Add anhydrous Acetone or MeCN (0.15 M).

-

Addition: Add the Alkyl Halide (1.2 equiv) in one portion.

-

Reaction:

-

For MeI/BnBr: Stir vigorously at Room Temperature (25°C) for 12–18 hours.

-

For less reactive halides: Heat to 50°C. Do not exceed 60°C to protect the ester.[1]

-

-

Filtration Work-up:

-

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1]

Data Analysis & QC Parameters

Comparison of Methods

| Feature | Method A (NaH) | Method B ( |

| Reaction Rate | Fast (< 4 hours) | Slow (12–24 hours) |

| Base Strength | Strong ( | Mild (Heterogeneous) |

| Racemization Risk | Moderate (Requires 0°C control) | Low (Best for optical purity) |

| Moisture Sensitivity | High (Requires dry solvents) | Moderate |

| Scope | Broad (1°, 2° halides) | Limited (Reactive 1° halides) |

Analytical Validation

To ensure the protocol was successful, perform the following checks:

-

1H NMR (DMSO-d6 or CDCl3):

-

Chiral HPLC:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent (NaH quenching).[1] | Ensure DMF is anhydrous (distilled over |

| Racemization | Reaction temperature too high; Base excess too large.[1] | Strictly maintain 0°C during base addition.[1] Switch to Method B ( |

| O-Alkylation | Lactim ether formation (rare but possible with hard electrophiles).[1] | Use non-polar solvent (Toluene) or switch counter-ion (Li+ promotes N-alkylation).[1] |

| Ester Hydrolysis | Presence of water/hydroxide in base.[1] | Ensure reagents are dry.[1][2] Avoid aqueous workup if product is water-soluble (use filtration).[1] |

References

-

Vertex AI Search. (2023).[1] Search Results for N-alkylation of chiral lactams. Retrieved from 4[1]

-

Royal Society of Chemistry. (n.d.).[1] Supporting Information: General procedures for N-alkylation of oxopiperidines. Retrieved from [1]

-

BenchChem. (2025).[1] Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from 2[1]

-

National Institutes of Health (PubChem). (2025).[1] Methyl 6-oxopiperidine-3-carboxylate Compound Summary. Retrieved from 1[1]

application of (R)-methyl 6-oxopiperidine-3-carboxylate in drug discovery

Executive Summary

(R)-Methyl 6-oxopiperidine-3-carboxylate is a high-value chiral building block that addresses a critical bottleneck in medicinal chemistry: the efficient synthesis of enantiopure 3-substituted piperidines. Unlike traditional methods that rely on late-stage resolution of racemic nipecotic acid derivatives, this scaffold provides a pre-defined (R)-stereocenter embedded within a stable lactam core.

This guide details the application of this compound in the synthesis of GABA uptake inhibitors (specifically Tiagabine analogues) and its utility in Fragment-Based Drug Discovery (FBDD) as a rigid, 3D pharmacophore. We provide validated protocols for lactam reduction, N-functionalization, and chiral quality control.

Chemical Profile & Strategic Advantage

| Property | Specification | Drug Discovery Significance |

| CAS | 1932549-47-7 | Unique identifier for the (R)-enantiomer.[1] |

| Structure | Chiral Piperidin-2-one | Lactam Core: Stable to oxidation; allows orthogonal protection. (R)-Stereocenter: Matches the bioactive conformation of Tiagabine.[2] |

| Chirality | (R)-Enantiomer | Eliminates the need for chiral resolution of final drug candidates. |

| Functionality | C3-Ester, C6-Ketone | C3-Ester: Precursor to carboxylic acids (GABA analogs) or alcohols. C6-Ketone: Reducible to secondary amine (piperidine) or adaptable as a peptidomimetic H-bond acceptor. |

Primary Application: Synthesis of GABA Uptake Inhibitors (Tiagabine Analogues)

The most direct application of this scaffold is in the asymmetric synthesis of (R)-Nipecotic Acid derivatives, the pharmacophore responsible for GABA transporter (GAT-1) inhibition in drugs like Tiagabine (Gabitril) .

Mechanism of Action & Design Logic

Tiagabine acts by blocking the reuptake of GABA into presynaptic neurons and glia.[2] The (R)-enantiomer of the nipecotic acid core is approximately 4-fold more potent than the (S)-enantiomer.[3][4][5] Using (R)-methyl 6-oxopiperidine-3-carboxylate allows for a "Chiral Pool" approach, ensuring 100% optical purity from the start.

Synthesis Workflow

The synthesis involves three critical phases:

-

N-Alkylation: Attachment of the lipophilic "anchor" (e.g., bis-thienyl chain) to the lactam nitrogen.

-

Global Reduction: Simultaneous reduction of the lactam (to amine) and ester (to alcohol) using a strong hydride donor.

-

Re-oxidation: Selective oxidation of the primary alcohol back to the carboxylic acid (Nipecotic acid core).

Figure 1: Streamlined synthesis of Tiagabine analogues using the (R)-lactam scaffold. This route circumvents the resolution of racemic ethyl nipecotate.

Secondary Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, researchers seek low molecular weight (<300 Da) fragments that bind weakly to a target. (R)-Methyl 6-oxopiperidine-3-carboxylate is an ideal "3D Fragment" because:

-

Non-Flatness: Unlike phenyl/heteroaryl rings, the piperidinone ring has defined sp3 character and chirality (Fsp3 > 0.4).

-

Vectors: The ester and the lactam nitrogen provide distinct vectors for growing the fragment into a lead compound.

-

Solubility: The polar lactam improves aqueous solubility compared to pure hydrocarbons.

Detailed Experimental Protocols

Protocol A: N-Alkylation of the Lactam Core

Purpose: To attach the lipophilic side chain (e.g., a diarylbutenyl group) before reducing the ring.

Reagents:

-

(R)-Methyl 6-oxopiperidine-3-carboxylate (1.0 eq)[1]

-

Alkyl Halide (e.g., 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene) (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

-

DMF (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon, dissolve (R)-methyl 6-oxopiperidine-3-carboxylate in anhydrous DMF (0.2 M concentration). Cool to 0°C.[6]

-